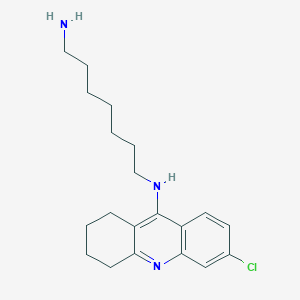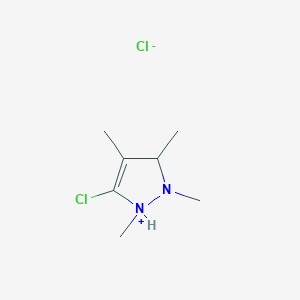
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride is a heterocyclic compound that features a pyrazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride typically involves the reaction of 5-chloro-1,2,3,4-tetramethyl-1H-pyrazole with a suitable chlorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetramethyl-1H-pyrazole: A similar compound without the chlorine substituent.
5-Bromo-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride: A brominated analogue.
5-Iodo-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride: An iodinated analogue.
Uniqueness
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride is unique due to the presence of the chlorine substituent, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in specific applications where the chlorine substituent plays a crucial role.
Propiedades
Número CAS |
821798-38-3 |
|---|---|
Fórmula molecular |
C7H14Cl2N2 |
Peso molecular |
197.10 g/mol |
Nombre IUPAC |
5-chloro-1,2,3,4-tetramethyl-1,3-dihydropyrazol-1-ium;chloride |
InChI |
InChI=1S/C7H13ClN2.ClH/c1-5-6(2)9(3)10(4)7(5)8;/h6H,1-4H3;1H |
Clave InChI |
KRJFMDHTOMFXSK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C([NH+](N1C)C)Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)

![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
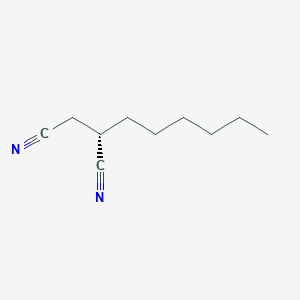
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)
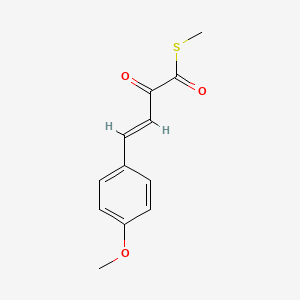
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B12524863.png)
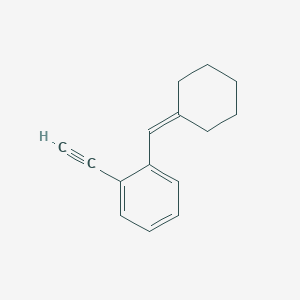

![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
